molecular formula C6H4ClF2N B1360899 5-Chloro-2,4-difluoroaniline CAS No. 348-65-2

5-Chloro-2,4-difluoroaniline

Cat. No. B1360899
CAS RN: 348-65-2
M. Wt: 163.55 g/mol
InChI Key: IKDJKRZDCUNAAB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has an average mass of 163.553 Da and a monoisotopic mass of 163.000031 Da . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Chloro-2,4-difluoroaniline from 1-Chloro-2,4-difluorobenzene has been reported . In one method, a solution of 5-chloro-2,4-difluoroaniline and potassium 0-ethyl carbonodithioate in N-dimethylformamide was stirred at 130°C for 16 hours. The reaction was cooled to room temperature, and hydrochloric acid was added. The mixture was stirred for 1 hour, resulting in the formation of a solid. The solid was collected by filtration, washed with water, and dried under vacuum to give the product .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluoroaniline consists of 10 heavy atoms and 6 aromatic heavy atoms . It has a molar refractivity of 35.4±0.3 cm³ .


Chemical Reactions Analysis

5-Chloro-2,4-difluoroaniline can be used as a reactant/reagent in the preparation of aminoisoxazoline compounds as agonists of α7-nicotinic acetylcholine receptors .


Physical And Chemical Properties Analysis

5-Chloro-2,4-difluoroaniline has a density of 1.5±0.1 g/cm³, a boiling point of 218.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.1±25.9 °C . The compound has a molar refractivity of 35.4±0.3 cm³, a polar surface area of 26 Ų, and a polarizability of 14.0±0.5 10^-24 cm³ .

Scientific Research Applications

  • Synthesis of Fluorinated Anilines : 5-Chloro-2,4-difluoroaniline is used in the preparation of other fluorinated anilines. For example, Pews and Gall (1991) demonstrated a method to prepare 2,6-difluoroaniline from 1,3,5-trichlorobenzene, involving 1-Chloro-3,5-difluorobenzene and resulting in a mixture of isomeric difluoroanilines, including 2,4-difluoroaniline (Pews & Gall, 1991).

  • Synthesis of Biologically Active Compounds : Gataullin et al. (1999) investigated the use of 3,4-difluoroaniline, a close derivative, as a reagent in the synthesis of aminoacetic acid difluoroanilides and similar compounds, studying their local anesthetic properties (Gataullin et al., 1999).

  • Spectroscopic and Quantum Chemical Studies : The spectroscopic properties of 3,4-difluoroaniline were examined by Kose et al. (2015) using techniques like FT-IR, FT-Raman, NMR, and UV-Vis. Their work contributes to understanding the characteristics of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).

  • Insecticide Synthesis : Feng Shi-long (2006) reported the synthesis of the insecticide Teflubenzuron from 3,5-dichloro-2,4-difluoroaniline, highlighting a process with high yield and minimal environmental contamination (Feng Shi-long, 2006).

  • Electrochemical Studies : Knust et al. (2010) investigated the electrochemical reduction of a compound closely related to 5-Chloro-2,4-difluoroaniline, providing insights into the mechanisms of reduction of aryl halides (Knust et al., 2010).

  • Applications in Nonlinear Optics : Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, evaluating its potential for nonlinear optical (NLO) applications (Selvam et al., 2020).

Safety And Hazards

5-Chloro-2,4-difluoroaniline is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDJKRZDCUNAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647477
Record name 5-Chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluoroaniline

CAS RN

348-65-2
Record name 5-Chloro-2,4-difluorobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-difluoroaniline
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Record name 348-65-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
While bronchodilators and inhaled corticosteroids are the mainstay of asthma treatment, up to 50% of asthmatics remain uncontrolled. Many studies show that the cysteinyl leukotriene …
Number of citations: 16 pubs.acs.org
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
Teflubenzuron is one of the 84 substances of the third stage Part B of the review programme covered by Commission Regulation (EC) No 1490/20021. This Regulation requires the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
N Hwang, S Wu, H Ban, H Luo, J Ma, J Cheng… - European Journal of …, 2023 - Elsevier
A key step of hepatitis B virus (HBV) replication is the selective packaging of pregenomic RNA (pgRNA) by core protein (Cp) dimers, forming a nucleocapsid where the reverse …
Number of citations: 3 www.sciencedirect.com

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